N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 5-chloro-2,4-dimethoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the 3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate: This intermediate is often prepared through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the intermediates: The final step involves coupling the two intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: Exploration of its properties for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptor activity: Act as an agonist or antagonist at specific receptors.
Alter signaling pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butanamide
- N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20ClN3O5 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C17H20ClN3O5/c1-9-10(16(23)21(2)17(24)19-9)5-6-15(22)20-12-7-11(18)13(25-3)8-14(12)26-4/h7-8H,5-6H2,1-4H3,(H,19,24)(H,20,22) |
InChI Key |
PYBYMDULLPZYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Origin of Product |
United States |
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